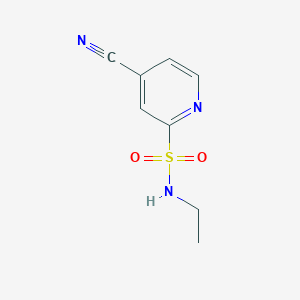
4-cyano-N-ethylpyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-cyano-N-ethylpyridine-2-sulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method involves the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, making it more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
4-cyano-N-ethylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-cyano-N-ethylpyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and discovery programs.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 4-cyano-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets and pathwaysThis leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
4-cyano-N-ethylpyridine-2-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: Used as an antibiotic in combination with trimethoprim.
Sulfadiazine: Used to treat bacterial infections and prevent rheumatic fever.
Sulfisoxazole: Used to treat urinary tract infections.
What sets this compound apart is its unique structure, which includes a cyano group and an ethyl group attached to the pyridine ring. This structural uniqueness may contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H9N3O2S |
|---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
4-cyano-N-ethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-5-7(6-9)3-4-10-8/h3-5,11H,2H2,1H3 |
InChI-Schlüssel |
QVBISRKQDIGAPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=NC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)

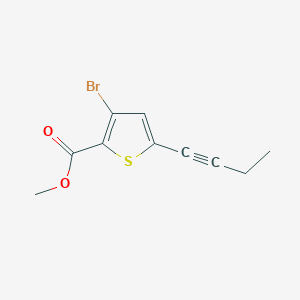
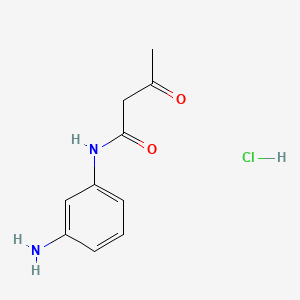
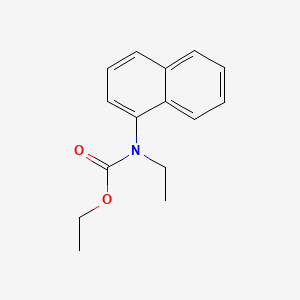

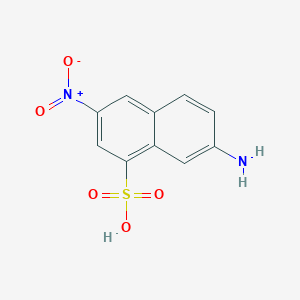
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13953642.png)


![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13953660.png)
![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)
